Morinidazole

Description

Morinidazole is under investigation in clinical trial NCT03380793 (A Trial to Assess the Efficacy and Safety of Morinidazole in Patients With Appendicitis).

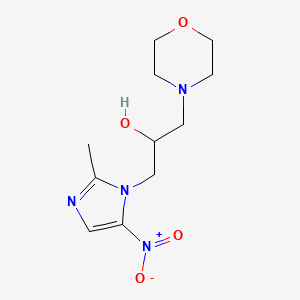

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZGHCHCYRSPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031280 | |

| Record name | Morinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92478-27-8 | |

| Record name | Morinidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORPONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morinidazole's Mechanism of Action Against Anaerobic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morinidazole is a next-generation 5-nitroimidazole antimicrobial agent demonstrating potent activity against a broad spectrum of anaerobic bacteria. As a prodrug, its efficacy is rooted in a reductive activation process exclusive to the anaerobic microenvironment, leading to the generation of cytotoxic intermediates that induce lethal DNA damage. This guide provides a comprehensive technical overview of the core mechanism of action of morinidazole, drawing upon the extensive knowledge of the nitroimidazole class of antibiotics. It details the activation pathway, the molecular cascade of DNA damage, and the downstream consequences for the bacterial cell. This document also furnishes detailed experimental protocols for key assays and presents available quantitative data to support further research and development in this area.

Introduction

Anaerobic bacteria are significant pathogens in a variety of human infections, including intra-abdominal, gynecological, and skin and soft tissue infections. The 5-nitroimidazole class of antibiotics, with metronidazole as its prototypical member, has long been a cornerstone of anti-anaerobic therapy. Morinidazole represents a significant advancement in this class, exhibiting a comparable spectrum of activity with potentially improved pharmacokinetic and safety profiles. Understanding the precise mechanism by which morinidazole exerts its bactericidal effects is crucial for its optimal clinical use and for the development of future antimicrobial strategies to combat anaerobic infections.

This technical guide synthesizes the current understanding of morinidazole's mechanism of action, leveraging the well-established paradigm of nitroimidazole activity. It is designed to be a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.

Core Mechanism of Action

The antibacterial activity of morinidazole against anaerobic bacteria is a multi-step process that begins with passive diffusion into the bacterial cell and culminates in catastrophic DNA damage and cell death.[1]

Entry into the Bacterial Cell and Reductive Activation

Morinidazole, in its native state, is a stable and relatively non-toxic prodrug. It freely diffuses across the cell membrane of both aerobic and anaerobic bacteria. However, its selective toxicity is a direct consequence of the unique low-redox-potential environment within anaerobic organisms.

Inside the anaerobic bacterium, morinidazole undergoes reductive activation, a process catalyzed by bacterial nitroreductases. These enzymes transfer electrons from reduced ferredoxin or flavodoxin to the nitro group of the morinidazole molecule. This reduction is a critical step, as it transforms the inert prodrug into a highly reactive nitro-so radical. This initial reduction step is what confers the specificity of morinidazole for anaerobic bacteria, as the low redox potential required for this reaction is absent in aerobic and facultative anaerobic bacteria under aerobic conditions.

Induction of DNA Damage

The generated reactive nitro-so radical is a highly unstable and cytotoxic species. Its primary cellular target is bacterial DNA. The radical directly interacts with the DNA molecule, leading to a cascade of damaging events, including:

-

DNA Strand Breaks: The reactive intermediate can cause both single- and double-strand breaks in the DNA helix.[2] This structural damage severely compromises the integrity of the genetic material.

-

DNA Adduct Formation: The reactive species can form covalent adducts with DNA bases, particularly guanosine.[3] These adducts distort the DNA structure and interfere with essential cellular processes like replication and transcription.

-

Destabilization of the DNA Helix: The overall damage induced by the reactive intermediates leads to a loss of the helical structure of the DNA molecule.

This multifaceted assault on the bacterial chromosome is the primary mechanism of morinidazole's bactericidal activity. The extensive and irreparable DNA damage ultimately triggers cell death.

Effects on Other Cellular Pathways

While DNA is the primary target, the reactive intermediates generated from morinidazole activation can also interact with other vital cellular components. This includes proteins and small molecule thiols, leading to a broader disruption of cellular homeostasis. The impact on these pathways is an area of ongoing research but is thought to contribute to the overall cytotoxicity of the drug.

Quantitative Data

The in vitro activity of morinidazole has been evaluated against a range of clinically relevant anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from a recent clinical trial.

| Bacterial Species | Number of Isolates | MIC Range (μg/mL) |

| Bacteroides fragilis | 19 | 1 - 8 |

| Bacteroides thetaiotaomicron | 6 | 1 - 4 |

| Prevotella bivia | 12 | 1 - 2 |

| Finegoldia magna | 5 | 1 - 2 |

| Lactobacillus spp. | 6 | 1 - 4 |

Data sourced from a multicenter, prospective, open-label phase IV trial of morinidazole for the treatment of pelvic inflammatory disease.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of morinidazole's mechanism of action. These protocols are based on established methods for other nitroimidazoles and can be adapted for morinidazole.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria.

Materials:

-

Morinidazole analytical standard

-

Appropriate solvent for morinidazole (e.g., dimethyl sulfoxide, DMSO)

-

Brucella agar base, supplemented with hemin, vitamin K1, and 5% laked sheep blood

-

Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating sachets)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment

Procedure:

-

Preparation of Morinidazole Stock Solution: Prepare a stock solution of morinidazole at a known concentration (e.g., 1280 µg/mL) in a suitable solvent.

-

Preparation of Agar Plates:

-

Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

-

Prepare a series of twofold dilutions of the morinidazole stock solution in a sterile diluent.

-

Add a defined volume of each morinidazole dilution to molten agar to achieve the desired final concentrations (e.g., 0.125 to 128 µg/mL). Also, prepare a drug-free control plate.

-

Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10^5 CFU per spot.

-

Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of the agar plates, including the control plate.

-

Incubation: Incubate the plates in an anaerobic environment at 37°C for 48 hours.

-

Interpretation: The MIC is the lowest concentration of morinidazole that completely inhibits the visible growth of the bacteria.

Nitroreductase Activity Assay

This spectrophotometric assay measures the activity of bacterial nitroreductases by monitoring the oxidation of NADPH, which is coupled to the reduction of morinidazole.

Materials:

-

Cell-free extract from the anaerobic bacterium of interest

-

Morinidazole

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Preparation of Cell-Free Extract: Grow the anaerobic bacteria to mid-log phase, harvest the cells, and prepare a cell-free extract by sonication or other lysis methods. Centrifuge to remove cell debris.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of NADPH (e.g., 200 µM), and the cell-free extract.

-

Initiation of Reaction: Initiate the reaction by adding morinidazole to the cuvette to a final desired concentration.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculation of Activity: Calculate the nitroreductase activity based on the rate of NADPH oxidation (using the molar extinction coefficient of NADPH) and the protein concentration of the cell-free extract.

DNA Damage Assessment: Comet Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Bacterial cell suspension

-

Morinidazole

-

Low-melting-point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Fluorescent DNA stain (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Expose the bacterial cell suspension to various concentrations of morinidazole for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove the cell wall and membranes, leaving the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Conclusion

Morinidazole exerts its potent bactericidal activity against anaerobic bacteria through a well-defined mechanism of reductive activation and subsequent DNA damage. Its selective toxicity, rooted in the unique physiology of anaerobic organisms, makes it a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for further investigation into the nuanced aspects of morinidazole's mechanism of action and for the development of strategies to overcome potential resistance. As research continues, a deeper understanding of the interactions between morinidazole and bacterial cellular pathways will undoubtedly emerge, further solidifying its role in the management of anaerobic infections.

References

- 1. What is the mechanism of Morinidazole? [synapse.patsnap.com]

- 2. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metronidazole resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Morinidazole: A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent developed for the treatment of infections caused by anaerobic bacteria.[1][2] As a derivative of ornidazole, it exhibits enhanced pharmacokinetic properties and a more favorable safety profile compared to its predecessors, such as metronidazole.[3] Developed by Jiangsu Hansoh Pharmaceutical Group Co., Ltd., Morinidazole was first approved in China in 2014 and represents a significant advancement in the therapeutic arsenal against anaerobic infections, including pelvic inflammatory disease and appendicitis.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of Morinidazole.

Discovery and Development

The development of Morinidazole by Hansoh Pharmaceutical was a strategic effort to improve upon the existing nitroimidazole class of antibiotics. The goal was to create a compound with a broader spectrum of activity, better pharmacokinetic characteristics, and reduced toxicity.[3] Morinidazole, also known as (R,S)-1-(3-(4-morpholinyl)-2-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole, emerged as a promising candidate.

The timeline of its development highlights a focused approach to bringing this innovative drug to market:

-

Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the antimicrobial activity, pharmacokinetic profile, and safety of Morinidazole.

-

Clinical Trials: A series of clinical trials (Phase I, II, and III) were initiated to evaluate the safety, efficacy, and pharmacokinetics in healthy volunteers and patients.

-

Market Approval: In 2014, Morinidazole and Sodium Chloride Injection received marketing approval from the China Food and Drug Administration (CFDA).[4]

-

Post-marketing Studies: Phase IV trials and further research continue to explore its clinical applications and long-term safety.

The discovery and development process can be visualized as a structured workflow:

Synthesis Process

The synthesis of Morinidazole is achieved through a multi-step process, with the key step involving the ring-opening of an epoxide precursor by morpholine.

Starting Material: The synthesis commences with 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole.

Synthetic Scheme:

Experimental Protocol for Synthesis

Step 1: Ring-Opening Reaction

-

Reactants: 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole and morpholine.

-

Solvent: An organic solvent is used to dissolve the starting epoxide.

-

Catalyst: A halide catalyst (e.g., sodium chloride, potassium bromide) is added.

-

Procedure: The reaction mixture is heated, typically in the range of 50-95°C. Upon completion of the reaction, the mixture is cooled to induce crystallization. The crude product is then collected by filtration.

Step 2: Salt Formation and Decolorization

-

Procedure: The crude Morinidazole from the previous step is dissolved in an aqueous solution of an inorganic acid (e.g., hydrochloric acid) to form a salt. Activated carbon is then added to decolorize the solution, followed by filtration.

Step 3: Free Base Liberation and Recrystallization

-

Procedure: The pH of the filtrate is adjusted to a weakly alkaline state using a mineral alkali, causing the free base of Morinidazole to precipitate. The solid is collected by filtration and then purified by recrystallization to yield high-purity Morinidazole.

Note: This is a generalized protocol based on patent literature. For research and development purposes, optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, is essential.

Mechanism of Action

Morinidazole, like other 5-nitroimidazole antibiotics, functions as a prodrug that is selectively activated within anaerobic microorganisms.[3]

Activation and Cytotoxicity Pathway:

-

Cellular Uptake: Morinidazole, being a small and relatively lipophilic molecule, passively diffuses into the bacterial cell.

-

Reductive Activation: Inside the anaerobic bacterium, the nitro group of Morinidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction is catalyzed by enzymes like pyruvate-ferredoxin oxidoreductase (PFOR), which are unique to anaerobic metabolism. This process is crucial as it does not efficiently occur in aerobic human cells, leading to the selective toxicity of the drug.

-

Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive nitroso radicals and other cytotoxic intermediates.

-

DNA Damage: These reactive intermediates interact with microbial DNA, causing strand breakage and destabilization of the DNA helix.

-

Inhibition of Nucleic Acid Synthesis and Cell Death: The extensive DNA damage inhibits nucleic acid synthesis, ultimately leading to bacterial cell death.

Biological Evaluation: In Vitro Activity

The in vitro antibacterial activity of Morinidazole has been evaluated against a range of anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol for MIC Determination (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria.

-

Media Preparation: An appropriate broth medium for anaerobic bacteria, such as Brucella broth supplemented with hemin and vitamin K1, is prepared.

-

Antimicrobial Agent Dilution: A serial two-fold dilution of Morinidazole is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test anaerobic bacterium (e.g., to a 0.5 McFarland standard) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (growth control without the drug and sterility control without bacteria) are included.

-

Anaerobic Incubation: The microtiter plate is incubated under anaerobic conditions (e.g., in an anaerobic chamber or GasPak jar) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Morinidazole that completely inhibits the visible growth of the bacterium.

Antimicrobial Spectrum and Potency

The following table summarizes the MIC values for Morinidazole against various clinically important anaerobic bacteria.

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis | 0.5 | 1 | 0.125 - 2 |

| Bacteroides thetaiotaomicron | 1 | 2 | 0.25 - 4 |

| Prevotella spp. | 0.25 | 0.5 | ≤0.06 - 1 |

| Fusobacterium spp. | 0.125 | 0.25 | ≤0.06 - 0.5 |

| Peptostreptococcus spp. | 0.5 | 1 | 0.125 - 2 |

| Clostridium perfringens | 0.25 | 0.5 | 0.125 - 1 |

Note: MIC values can vary depending on the testing methodology and the specific strains tested.

Pharmacokinetics

Morinidazole exhibits favorable pharmacokinetic properties, including good oral absorption, extensive tissue distribution, and a longer half-life compared to older nitroimidazoles.

Pharmacokinetic Parameters in Healthy Chinese Volunteers

The following table summarizes the key pharmacokinetic parameters of Morinidazole after a single intravenous infusion in healthy Chinese volunteers.

| Parameter | Value (Mean ± SD) |

| Cmax (mg/L) | 13.0 ± 2.5 |

| Tmax (h) | 1.0 (median) |

| AUC0-t (mg·h/L) | 89.6 ± 15.2 |

| AUC0-∞ (mg·h/L) | 93.4 ± 16.8 |

| t1/2 (h) | 10.5 ± 1.7 |

| CL (L/h) | 5.4 ± 0.9 |

| Vd (L) | 78.9 ± 14.3 |

Data are for a 500 mg single intravenous dose.

Conclusion

Morinidazole represents a valuable addition to the armamentarium against anaerobic bacterial infections. Its discovery and development by Hansoh Pharmaceutical underscore the potential for innovation within established antibiotic classes. The synthesis process, while based on known chemical reactions, has been optimized for high purity and yield. Its mechanism of action, rooted in the selective reductive activation within anaerobic bacteria, provides a strong rationale for its targeted efficacy. The favorable pharmacokinetic profile and potent in vitro activity against a broad range of anaerobic pathogens have established Morinidazole as an important therapeutic option in clinical practice. Further research and clinical experience will continue to define its role in the management of anaerobic infections.

References

The Core Structure-Activity Relationship of Morinidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morinidazole, a third-generation 5-nitroimidazole antimicrobial agent, represents a significant advancement in the treatment of anaerobic bacterial and protozoal infections. Its chemical structure, 1-(3-(morpholin-4-yl)-2-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole, confers a favorable pharmacokinetic profile and a potent mechanism of action, primarily through the disruption of microbial DNA. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of morinidazole, drawing upon available data for morinidazole and related nitroimidazole compounds. It summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate critical concepts in its mechanism and evaluation. While comprehensive SAR studies on a dedicated series of morinidazole analogs are not extensively published, this guide synthesizes existing knowledge to provide a foundational understanding for researchers in drug discovery and development.

Introduction

Morinidazole is a synthetic nitroimidazole derivative with a broad spectrum of activity against anaerobic bacteria, including Bacteroides fragilis and Clostridium species, as well as certain protozoa.[1] Similar to other 5-nitroimidazoles like metronidazole, its mechanism of action is initiated by the reduction of the nitro group within the anaerobic microorganism.[1][2] This process generates reactive nitroso radicals that bind to and disrupt the helical structure of DNA, ultimately leading to microbial cell death.[2][] Morinidazole's structural modifications, particularly the morpholinopropanol side chain at the N-1 position, contribute to its enhanced pharmacokinetic properties and potentially a better safety profile compared to its predecessors.[2] Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of new, more effective antimicrobial agents.

Core Structural Features and Their Impact on Activity

The antimicrobial potency and pharmacokinetic profile of morinidazole are intrinsically linked to its three primary structural components: the 5-nitroimidazole core, the methyl group at the C-2 position, and the 1-(3-morpholin-4-yl)-2-hydroxypropyl side chain at the N-1 position.

The 5-Nitroimidazole Core: The Pharmacophore

The 5-nitro group is the essential pharmacophore of the nitroimidazole class of antibiotics. Its reduction under anaerobic conditions is the critical first step in the activation of the drug.

-

Electron Affinity: The electron-accepting nature of the nitro group facilitates its reduction by low-redox-potential electron transport proteins in anaerobic organisms, such as ferredoxin.

-

Radical Formation: The resulting nitro radical anion is a highly reactive species that can directly damage DNA or undergo further transformations to generate other cytotoxic intermediates.[]

-

Positional Importance: The placement of the nitro group at the C-5 position is crucial for its antimicrobial activity. Shifting it to other positions on the imidazole ring generally leads to a significant decrease or loss of activity against anaerobic bacteria.

The C-2 Methyl Group: Steric and Electronic Influence

The methyl group at the C-2 position of the imidazole ring plays a role in modulating the activity and stability of the molecule.

-

Steric Hindrance: The methyl group can provide steric hindrance around the nitro group, which may influence the rate of its reduction and interaction with cellular components.

-

Electronic Effects: It can also exert a modest electron-donating effect, which could subtly influence the redox potential of the nitro group.

The N-1 Side Chain: The Key to Pharmacokinetics and Potency

The 1-(3-morpholin-4-yl)-2-hydroxypropyl side chain is the most significant structural feature that distinguishes morinidazole from other nitroimidazoles like metronidazole. This side chain profoundly influences its pharmacokinetic properties and contributes to its overall efficacy.

-

Morpholino Group: The morpholine ring, a saturated heterocycle containing both oxygen and nitrogen atoms, significantly impacts the molecule's polarity and solubility. This moiety is known to be a favorable feature in many biologically active compounds, often improving pharmacokinetic profiles.[4][5][6]

-

Hydroxypropyl Linker: The hydroxypropyl linker provides a flexible chain connecting the imidazole core to the morpholine ring. The hydroxyl group can participate in hydrogen bonding, potentially influencing drug-target interactions and solubility.

-

Impact on Pharmacokinetics: This side chain is a primary determinant of morinidazole's absorption, distribution, metabolism, and excretion (ADME) properties. It contributes to a longer plasma half-life compared to metronidazole, allowing for less frequent dosing.[2][7]

Quantitative Structure-Activity Relationship (SAR) Data

While a comprehensive SAR study involving a systematic series of morinidazole analogs is not publicly available, we can compile and analyze quantitative data from morinidazole and closely related nitroimidazole derivatives to infer key relationships.

Table 1: In Vitro Antimicrobial Activity of Morinidazole and Related Nitroimidazoles

| Compound | Organism | MIC (µg/mL) | Reference |

| Morinidazole | Trichomonas vaginalis | 2 | [8] |

| Morinidazole | Entamoeba histolytica | 3 | [8] |

| Metronidazole | Bacteroides fragilis | 0.16 - 2.5 | [9] |

| Tinidazole | Gram-negative anaerobic bacilli | Geometric mean: 0.28 | [10] |

| Ornidazole | Gram-negative anaerobic bacilli | Geometric mean: not specified | [10] |

| Nimorazole | Gram-negative anaerobic bacilli | Geometric mean: 1.05 | [10] |

Table 2: In Vivo Efficacy of Morinidazole

| Compound | Organism | Model | EC50 (mg/kg) | Reference |

| Morinidazole | Trichomonas vaginalis | Rat | 20 | [8] |

| Morinidazole | Entamoeba histolytica | Rat | 25 | [8] |

Table 3: Pharmacokinetic Parameters of Morinidazole and Metronidazole

| Parameter | Morinidazole | Metronidazole | Reference |

| Elimination Half-life (t1/2) | Longer than metronidazole | 6-10 hours | [2][11] |

| Protein Binding | Low (<20%) | Low (<20%) | [7] |

| Bioavailability (oral) | Well-absorbed | >90% | [2][7] |

Experimental Protocols

The evaluation of the antimicrobial activity of morinidazole and its potential derivatives relies on standardized and well-defined experimental protocols.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent. For anaerobic bacteria, the following methods are commonly employed:

-

Agar Dilution Method: This is the reference method for anaerobic susceptibility testing.

-

Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing twofold serial dilutions of the antimicrobial agent are prepared.

-

Inoculum Preparation: A standardized inoculum of the test organism (e.g., 105 CFU per spot) is prepared.

-

Inoculation: The bacterial suspension is inoculated onto the surface of each agar plate.

-

Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

-

-

Broth Microdilution Method: This method is suitable for testing a large number of isolates.

-

Plate Preparation: Microtiter plates containing serial twofold dilutions of the antimicrobial agent in a suitable broth medium are prepared.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared and added to each well.

-

Incubation: The plates are incubated under anaerobic conditions.

-

MIC Determination: The MIC is the lowest concentration of the agent that prevents visible turbidity.

-

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the ADME properties of a drug candidate. A typical study design involves:

-

Animal Model: Rodent models (e.g., rats, mice) are commonly used in preclinical studies.

-

Drug Administration: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Sample Analysis: The concentration of the drug and its metabolites in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Parameter Calculation: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated using appropriate software.

Visualizing Key Processes

Mechanism of Action of Morinidazole

The following diagram illustrates the proposed mechanism of action of morinidazole in an anaerobic bacterium.

Caption: Proposed mechanism of action of morinidazole.

General Workflow for SAR Studies

The logical workflow for conducting a structure-activity relationship study is depicted below.

Caption: General workflow for a structure-activity relationship study.

Conclusion and Future Directions

Morinidazole is a potent antimicrobial agent whose efficacy is derived from its unique chemical structure. The 5-nitroimidazole core is essential for its mechanism of action, while the N-1 side chain, featuring a morpholine moiety, is critical for its favorable pharmacokinetic profile. Although direct, comprehensive SAR studies on a series of morinidazole analogs are lacking in the public domain, the analysis of related nitroimidazole compounds provides valuable insights.

Future research should focus on the systematic synthesis and evaluation of morinidazole analogs to build a more detailed SAR model. Key areas for exploration include:

-

Modification of the N-1 side chain: Investigating the impact of altering the length of the linker, the nature of the heterocyclic ring (substituting the morpholine with other heterocycles), and the stereochemistry of the hydroxyl group.

-

Substitution at the C-2 position: Exploring the effect of replacing the methyl group with other small alkyl or electron-withdrawing/donating groups.

-

Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the activity of novel morinidazole derivatives and guide further synthesis efforts.

A deeper understanding of the SAR of morinidazole will undoubtedly facilitate the development of the next generation of nitroimidazole antibiotics with improved efficacy, a broader spectrum of activity, and an enhanced safety profile.

References

- 1. What is Morinidazole used for? [synapse.patsnap.com]

- 2. What is the mechanism of Morinidazole? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Metronidazole versus anaerobes. In vitro data and initial clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile and primary indications of Morinidazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent approved for the treatment of anaerobic bacterial infections.[1] Developed as an alternative to metronidazole, morinidazole exhibits a favorable pharmacological profile, including potent in vitro activity against a range of anaerobic bacteria, and a distinct metabolic pathway that may reduce the potential for certain drug-drug interactions.[1] This document provides a comprehensive overview of the pharmacological properties, primary clinical indications, and supporting scientific data for morinidazole, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile

Mechanism of Action

Similar to other 5-nitroimidazole compounds, morinidazole functions as a prodrug that requires reductive activation within anaerobic microorganisms.[2] The selective toxicity of morinidazole is attributed to the presence of low redox potential electron transport proteins in anaerobic bacteria, such as nitroreductases.[2]

The mechanism of action can be summarized in the following steps:

-

Cellular Uptake: Morinidazole, in its inactive state, passively diffuses across the cell membrane of anaerobic bacteria.[2]

-

Reductive Activation: Inside the anaerobic cell, the nitro group of morinidazole is reduced by enzymes like nitroreductases.[2] This process is crucial for the drug's activation.[2]

-

Formation of Reactive Intermediates: The reduction of morinidazole generates cytotoxic reactive intermediates, including free radicals.[2]

-

DNA Damage: These reactive intermediates interact with microbial DNA, leading to strand breaks and destabilization of the DNA's helical structure.[2]

-

Inhibition of Nucleic Acid Synthesis and Cell Death: The extensive DNA damage inhibits nucleic acid synthesis and ultimately results in bacterial cell death.[2]

Pharmacokinetics

Morinidazole is administered intravenously and exhibits a predictable pharmacokinetic profile in healthy subjects.

Table 1: Pharmacokinetic Parameters of Morinidazole in Healthy Chinese Volunteers (Single 500 mg IV Infusion)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 13,300 ± 1,700 |

| Tmax (h) | 1.0 ± 0.0 |

| AUC (0-t) (ng·h/mL) | 74,866 (reported) |

| t1/2 (h) | 6.0 - 7.0 (approximate range) |

| CL (L/h) | 6.9 ± 0.7 |

| Vd (L) | 59.7 ± 6.8 |

Data compiled from a study in healthy Chinese volunteers.

A study involving patients with renal insufficiency demonstrated that the pharmacokinetics of morinidazole are altered in this population, suggesting the need for dose adjustments.

Morinidazole is extensively metabolized in humans, primarily through N+-glucuronidation and sulfation.[3] The main metabolic pathway does not involve the cytochrome P450 (CYP) system, which may result in fewer drug-drug interactions compared to other nitroimidazoles like metronidazole.[1] The major metabolites are diastereoisomeric N+-glucuronides (M8-1 and M8-2) and a sulfate conjugate (M7).[3]

In Vitro Activity

Morinidazole has demonstrated potent in vitro activity against a variety of anaerobic bacteria.[1]

Table 2: In Vitro Activity of Morinidazole and Comparator Agents Against Anaerobic Bacteria

| Organism | Morinidazole MIC Range (μg/mL) | Metronidazole MIC Range (μg/mL) | Ornidazole MIC Range (μg/mL) |

| Bacteroides fragilis | ≤0.06-4 | 0.25-8 | 0.25-4 |

| Prevotella spp. | ≤0.06-2 | ≤0.06-4 | ≤0.06-2 |

| Peptostreptococcus spp. | ≤0.06-1 | ≤0.06-2 | ≤0.06-1 |

| Clostridium perfringens | 0.125-2 | 0.5-8 | 0.25-4 |

MIC (Minimum Inhibitory Concentration) values are compiled from various in vitro studies. The ranges may vary depending on the specific strains and testing methodologies used.[1]

Primary Clinical Indications

Morinidazole is primarily indicated for the treatment of anaerobic infections.

Pelvic Inflammatory Disease (PID)

Morinidazole has been approved for the treatment of PID in China since 2014.[1] Clinical trials have demonstrated its efficacy and safety in this indication.

A multicenter, double-blind, randomized, parallel-group, non-inferiority study compared morinidazole with ornidazole in women with PID.[4]

Table 3: Efficacy of Morinidazole vs. Ornidazole in the Treatment of Pelvic Inflammatory Disease

| Outcome | Morinidazole (500 mg IV twice daily) | Ornidazole (500 mg IV twice daily) |

| Clinical Resolution Rate (PPS) | 96.86% (154/159) | 96.73% (148/153) |

| Bacteriological Success Rate (MBV) | 100% (32/32) | 89.66% (26/29) |

PPS: Per-Protocol Set; MBV: Microbiologically Valid Population.[4]

Drug-related adverse events were reported to be less frequent with morinidazole (32.74%) compared to ornidazole (47.06%).[4]

Other Potential Indications

Morinidazole has been investigated for other infections caused by anaerobic bacteria, including appendicitis.[5] Further research is needed to establish its role in these conditions. There is also interest in its potential use for periodontitis and as part of eradication regimens for Helicobacter pylori, given the activity of other nitroimidazoles in these areas.

Experimental Protocols

In Vitro Susceptibility Testing

-

Methodology: The in vitro activity of morinidazole and comparator agents is typically determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure:

-

Bacterial isolates are cultured on appropriate media under anaerobic conditions.

-

Serial twofold dilutions of the antimicrobial agents are prepared and incorporated into agar plates.

-

A standardized inoculum of each bacterial isolate is applied to the surface of the agar plates.

-

Plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Clinical Trial Protocol for Pelvic Inflammatory Disease (Abridged)

-

Study Design: A multicenter, prospective, open-label, single-arm, phase IV trial (NCT03391440).[1]

-

Patient Population: Adult women diagnosed with PID based on clinical signs and symptoms, including lower abdominal tenderness, uterine tenderness, and/or adnexal tenderness, along with supporting evidence such as fever, elevated white blood cell count, or elevated C-reactive protein.[1]

-

Intervention:

-

Primary Outcome Measures: Clinical resolution rate at the test-of-cure visit (7-30 days post-therapy).[1]

-

Secondary Outcome Measures: Bacteriological success rate, incidence of adverse events.[1]

-

Sample Collection and Analysis: Endocervical or endometrial samples for microbiological analysis are collected at baseline and at the test-of-cure visit.

Safety and Tolerability

Clinical studies have shown that morinidazole is generally well-tolerated.[1] The most common drug-related adverse events are mild to moderate in severity and include nausea, dizziness, abdominal discomfort, and headache.[1] Compared to ornidazole, morinidazole was associated with a lower incidence of drug-related adverse events in a head-to-head clinical trial for PID.[4] Due to its high water solubility, it is suggested to have a lower potential to cross the blood-brain barrier, potentially leading to a lower incidence of central nervous system side effects compared to other nitroimidazoles.[1]

Conclusion

Morinidazole is a valuable addition to the armamentarium of antimicrobial agents for the treatment of anaerobic infections. Its potent in vitro activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety in pelvic inflammatory disease make it a promising therapeutic option. Further research is warranted to explore its full clinical potential in other anaerobic infections.

References

- 1. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Morinidazole? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Antibacterial Spectrum of Morinidazole: A Technical Guide

Morinidazole, a third-generation nitroimidazole antimicrobial agent, demonstrates potent and selective activity against a wide spectrum of anaerobic bacteria. As a class, nitroimidazoles are prodrugs that require reductive activation within susceptible anaerobic microorganisms to exert their cytotoxic effects. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Morinidazole, detailing its activity against various clinically relevant anaerobic pathogens, the methodologies for its evaluation, and its mechanism of action.

Mechanism of Action

The selective toxicity of Morinidazole against anaerobic bacteria is attributed to its unique mechanism of action, which is initiated by the reductive activation of its nitro group. This process is characteristic of nitroimidazole compounds and occurs preferentially in the low redox potential environment of anaerobic cells.

The key steps in the mechanism of action are as follows:

-

Cellular Uptake: Morinidazole, being a small and lipophilic molecule, passively diffuses across the bacterial cell membrane.

-

Reductive Activation: Inside the anaerobic bacterium, low-redox potential electron-transport proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of Morinidazole. This reduction is catalyzed by enzymes like pyruvate-ferredoxin oxidoreductase (PFOR) and nitroreductases.

-

Formation of Cytotoxic Intermediates: The reduction of the nitro group generates short-lived, highly reactive cytotoxic intermediates, including nitroso and hydroxylamine radicals.

-

DNA Damage: These reactive intermediates interact with and induce damage to bacterial DNA, leading to strand breakage, helix destabilization, and ultimately, cell death.

This activation pathway is inefficient in aerobic or facultative anaerobic bacteria under aerobic conditions, as the high redox potential environment prevents the reduction of the nitro group. This selectivity accounts for the targeted spectrum of activity of Morinidazole against anaerobes and its minimal impact on aerobic bacteria.

In Vitro Antibacterial Spectrum

Morinidazole exhibits potent in vitro activity against a broad range of obligate anaerobic bacteria, including both Gram-positive and Gram-negative species. Its spectrum of activity is largely comparable to or, in some instances, superior to that of other nitroimidazoles like metronidazole and ornidazole. Morinidazole is generally inactive against aerobic and facultative anaerobic bacteria.

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Morinidazole against various clinically significant anaerobic bacteria. MIC values are presented as MIC50 (the concentration that inhibits the growth of 50% of isolates) and MIC90 (the concentration that inhibits the growth of 90% of isolates).

Table 1: In Vitro Activity of Morinidazole Against Gram-Negative Anaerobic Bacilli

| Bacterial Species | No. of Strains | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Bacteroides fragilis | 19 | 0.5 | 1 | 0.25 - 2 |

| Bacteroides thetaiotaomicron | 6 | 1 | 2 | 0.5 - 4 |

| Prevotella bivia | 12 | 0.25 | 0.5 | 0.125 - 1 |

| Prevotella intermedia/nigrescens | - | - | - | - |

| Fusobacterium nucleatum | - | - | - | - |

Table 2: In Vitro Activity of Morinidazole Against Gram-Positive Anaerobic Bacteria

| Bacterial Species | No. of Strains | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Clostridium difficile | - | - | - | - |

| Clostridium perfringens | - | - | - | - |

| Finegoldia magna | 5 | 0.25 | 0.5 | 0.125 - 1 |

| Peptostreptococcus spp. | - | - | - | - |

Table 3: In Vitro Activity of Morinidazole Against Other Clinically Relevant Bacteria

| Bacterial Species | No. of Strains | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Gardnerella vaginalis | - | - | - | - |

| Helicobacter pylori | - | - | - | - |

Data for Tables 1, 2, and 3 are primarily derived from a comparative study on the antibacterial activity of Morinidazole. The absence of data for certain species indicates a need for further research.

Experimental Protocols for Antimicrobial Susceptibility Testing

The in vitro activity of Morinidazole is determined using standardized antimicrobial susceptibility testing (AST) methods, primarily agar dilution and broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Agar Dilution Method

The agar dilution method is the reference method for AST of anaerobic bacteria.

Workflow for Agar Dilution Susceptibility Testing of Morinidazole:

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of Morinidazole is prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then serially diluted to obtain a range of concentrations.

-

Preparation of Agar Plates: The antimicrobial dilutions are added to molten agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, which is then poured into petri dishes. A growth control plate without any antimicrobial agent is also prepared.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The surface of the agar plates is inoculated with the bacterial suspension using a multipoint inoculator.

-

Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 42-48 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of Morinidazole that completely inhibits the visible growth of the test organism.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for determining the MIC of Morinidazole.

Detailed Methodology:

-

Preparation of Microdilution Plates: Serial two-fold dilutions of Morinidazole are prepared in a suitable anaerobic broth medium in 96-well microtiter plates.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of Morinidazole that prevents visible turbidity in the wells.

Minimum Bactericidal Concentration (MBC) Determination

To determine if Morinidazole is bactericidal, an MBC test can be performed following the MIC determination.

Workflow for MBC Determination:

Detailed Methodology:

-

Following the incubation period for the broth microdilution MIC test, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).

-

The aliquots are plated onto a suitable non-selective agar medium.

-

The plates are incubated anaerobically until growth is visible in the control cultures.

-

The MBC is defined as the lowest concentration of Morinidazole that results in a ≥99.9% reduction in the initial inoculum count.[1][2][3]

Conclusion

Morinidazole demonstrates potent and selective in vitro activity against a wide range of clinically important anaerobic bacteria. Its mechanism of action, which relies on reductive activation within the anaerobic environment, makes it a highly effective agent for the treatment of anaerobic infections while sparing the aerobic and facultative anaerobic components of the normal human microbiota. The standardized methodologies outlined in this guide are essential for the accurate determination of its in vitro antibacterial spectrum and for ongoing surveillance of antimicrobial resistance. Further studies are warranted to expand the quantitative data on the in vitro activity of Morinidazole against a broader array of anaerobic and microaerophilic pathogens.

References

Morinidazole: A Third-Generation Nitroimidazole Antimicrobial Agent – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent that has demonstrated significant efficacy against a broad spectrum of anaerobic bacteria and certain protozoa.[1] Developed as a derivative of ornidazole, morinidazole exhibits an improved pharmacokinetic profile and a favorable safety and tolerability profile compared to earlier-generation nitroimidazoles like metronidazole.[2] Its mechanism of action, like other nitroimidazoles, involves the reduction of its nitro group within anaerobic microorganisms to form reactive intermediates that induce DNA damage and lead to cell death.[1][2] Clinical studies have validated its efficacy in treating anaerobic infections, such as pelvic inflammatory disease (PID) and appendicitis, positioning it as a valuable therapeutic option in the clinical setting.[3] This technical guide provides an in-depth overview of morinidazole, encompassing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, safety, and relevant experimental protocols.

Introduction to Morinidazole

Morinidazole is a potent antimicrobial agent developed for the treatment of infections caused by anaerobic bacteria.[1] As a third-generation nitroimidazole, it was designed to overcome some of the limitations of earlier drugs in its class, offering enhanced pharmacokinetic properties and reduced toxicity.[2] It is particularly effective against clinically significant anaerobes, including Bacteroides fragilis and Clostridium species.[1]

Mechanism of Action

The antimicrobial activity of morinidazole, characteristic of the 5-nitroimidazole class, is dependent on its activation within the target anaerobic microorganism. The process can be summarized in the following steps:

-

Cellular Uptake: Morinidazole, a prodrug, passively diffuses into the anaerobic bacterial cell.[4]

-

Reductive Activation: Inside the low-redox-potential environment of the anaerobe, the nitro group of morinidazole is reduced by electron transport proteins, such as ferredoxin or flavodoxin, which are part of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[2] This reduction is a critical step for the drug's activation.[2]

-

Formation of Reactive Intermediates: The reduction process generates highly reactive nitroso free radicals and other cytotoxic intermediates.[2][4]

-

DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of helical structure, strand breakage, and ultimately, inhibition of nucleic acid synthesis.[1][2]

-

Cell Death: The extensive damage to DNA leads to bacterial cell death.[2]

The selective toxicity of morinidazole towards anaerobic organisms is attributed to the fact that the reductive activation occurs efficiently only in low-redox-potential environments, which are characteristic of anaerobes but not of aerobic human cells.[1]

dot

Caption: Mechanism of action of morinidazole in anaerobic bacteria.

Antimicrobial Spectrum

Morinidazole exhibits potent activity against a wide range of anaerobic bacteria. While comprehensive public data on its activity against a vast array of anaerobes is still emerging, clinical studies have provided valuable insights into its spectrum.

Table 1: In Vitro Activity of Morinidazole and Comparator Agents against Anaerobic Bacteria from a Phase IV PID Trial [5]

| Bacterial Species | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis (n=19) | Morinidazole | 2 | 4 | 1-8 |

| Ornidazole | 0.5 | 2 | 0.5-4 | |

| Metronidazole | 1 | 4 | 0.5-8 | |

| Prevotella bivia (n=12) | Morinidazole | 2 | 4 | 1-4 |

| Ornidazole | 1 | 2 | 0.5-2 | |

| Metronidazole | 2 | 4 | 1-4 | |

| Bacteroides thetaiotaomicron (n=6) | Morinidazole | 2 | 4 | 1-4 |

| Ornidazole | 1 | 2 | 0.5-2 | |

| Metronidazole | 2 | 4 | 1-4 | |

| Finegoldia magna (n=5) | Morinidazole | 2 | 4 | 1-4 |

| Ornidazole | 1 | 2 | 0.5-2 | |

| Metronidazole | 1 | 2 | 0.5-2 | |

| Lactobacillus sp. (n=6) | Morinidazole | 2 | 4 | 1-4 |

| Ornidazole | 1 | 2 | 0.5-2 | |

| Metronidazole | 2 | 4 | 1-4 |

Pharmacokinetics and Pharmacodynamics

Morinidazole demonstrates favorable pharmacokinetic properties, including good tissue penetration and a longer half-life compared to some earlier nitroimidazoles, allowing for less frequent dosing.[2]

Table 2: Pharmacokinetic Parameters of Morinidazole in Healthy Subjects after a Single 500 mg Intravenous Infusion

| Parameter | Value (Mean ± SD) |

| Cmax (µg/mL) | 11.0 ± 2.1 |

| Tmax (h) | 0.9 ± 0.2 |

| AUC₀₋t (µg·h/mL) | 89.5 ± 17.5 |

| t½ (h) | 7.4 ± 1.2 |

| CL (L/h) | 5.75 ± 1.31 |

| Vss (L) | 53.9 ± 11.4 |

Data from a study involving healthy subjects. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.

Clinical Efficacy

Clinical trials have demonstrated the efficacy and safety of morinidazole in the treatment of anaerobic infections. A notable example is its application in pelvic inflammatory disease (PID).

Table 3: Clinical and Bacteriological Efficacy of Morinidazole vs. Ornidazole in the Treatment of Pelvic Inflammatory Disease (Per-Protocol Set)

| Outcome | Morinidazole (500 mg IV twice daily) | Ornidazole (500 mg IV twice daily) |

| Clinical Resolution Rate at Test of Cure (TOC) | 96.86% (154/159) | 96.73% (148/153) |

| Bacteriological Success Rate at TOC (Microbiologically Valid Population) | 100% (32/32) | 89.66% (26/29) |

Data from a multicenter, double-blind, randomized, parallel-group, non-inferiority study.

In a phase IV, open-label trial of morinidazole in combination with levofloxacin for PID, the clinical resolution rate at the test of cure visit was 82.49% in the per-protocol set.[5] The bacteriological success rate in the microbiologically valid population was 87.5%.[5]

Safety and Tolerability

Morinidazole is generally well-tolerated. Clinical studies have shown that it is associated with fewer drug-related adverse events compared to ornidazole.[6] Common adverse events are typically mild to moderate and primarily affect the gastrointestinal and nervous systems.

Table 4: Incidence of Drug-Related Adverse Events

| Study | Morinidazole | Ornidazole |

| Phase III PID Trial | 32.74% (55/168) | 47.06% (80/170) |

In a phase IV study, the rate of drug-related adverse events for morinidazole administered with levofloxacin was 27.43%.[5] The most frequently reported drug-related adverse events included nausea, dizziness, abdominal discomfort, vomiting, and pruritus.[5]

Resistance Mechanisms

Resistance to nitroimidazoles, while not widespread, is an area of ongoing research. The primary mechanisms of resistance involve impaired activation of the prodrug.

-

Reduced Drug Activation: Mutations in the genes encoding for nitroreductases, such as those in the rdxA and frxA genes in Helicobacter pylori, can lead to decreased activation of the nitroimidazole and subsequent resistance.

-

Increased Oxygen Scavenging: Some microorganisms may develop enhanced mechanisms to scavenge oxygen, which can interfere with the reductive activation of the nitroimidazole.

-

Efflux Pumps: Although less common, increased expression of efflux pumps that actively transport the drug out of the cell can contribute to resistance.

-

nim Genes: The presence of nim genes, which encode for nitroimidazole reductase enzymes, can lead to the conversion of the 5-nitroimidazole to a non-toxic amino derivative, thus conferring resistance. These genes have been identified in various anaerobic bacteria, including Bacteroides species.

dot

Caption: Key mechanisms of resistance to nitroimidazole antimicrobials.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Dilution Method - General Protocol)

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria.

dot

Caption: General workflow for antimicrobial susceptibility testing by agar dilution.

Detailed Steps:

-

Media Preparation: Prepare an appropriate agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Autoclave and cool to 48-50°C in a water bath.

-

Antimicrobial Agent Preparation: Prepare a stock solution of morinidazole in a suitable solvent. Perform serial twofold dilutions to obtain the desired concentration range.

-

Plate Preparation: Add 1 part of each antimicrobial dilution to 9 parts of molten agar. Mix gently and pour into sterile petri dishes. Include a drug-free control plate.

-

Inoculum Preparation: Grow the anaerobic bacteria to be tested on a suitable medium. Prepare a suspension of the bacteria in a broth medium and adjust the turbidity to match a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension to the surface of each agar plate.

-

Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of morinidazole that completely inhibits the visible growth of the organism.

Pharmacokinetic Study (General Protocol for a Single-Dose IV Study)

This protocol outlines the general methodology for a single-dose intravenous pharmacokinetic study of morinidazole in human subjects.

dot

Caption: Workflow for a single-dose intravenous pharmacokinetic study.

Detailed Steps:

-

Subject Recruitment: Healthy volunteers are recruited after providing informed consent and undergoing a thorough medical screening.

-

Drug Administration: A single intravenous dose of morinidazole (e.g., 500 mg) is administered as an infusion over a specified period.

-

Blood Sample Collection: Blood samples are collected into tubes containing an appropriate anticoagulant at predefined time points (e.g., before the dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours after the start of the infusion).

-

Plasma Separation and Storage: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of morinidazole in the plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters.

Conclusion

Morinidazole represents a significant advancement in the class of nitroimidazole antimicrobials. Its potent in vitro activity against a wide range of anaerobic bacteria, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety make it a valuable therapeutic agent for the treatment of anaerobic infections. As with all antimicrobials, continued surveillance of its activity and the emergence of any potential resistance is warranted. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important antimicrobial agent.

References

- 1. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Susceptibility of anaerobic bacteria to metronidazole: relative resistance of non-spore-forming gram-positive baccilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of metronidazole on growth and toxin production by epidemic Clostridium difficile PCR ribotypes 001 and 027 in a human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety Profile of Morinidazole: A Technical Guide

Disclaimer: This document aims to provide a comprehensive overview of the preclinical toxicity and safety profile of Morinidazole. However, a thorough review of publicly available scientific literature and regulatory documents reveals a significant lack of detailed, quantitative preclinical toxicity data for Morinidazole. Therefore, to fulfill the user's request for an in-depth technical guide with illustrative data and protocols, this document will outline the standard battery of preclinical toxicity studies conducted for a new chemical entity. Where specific data for Morinidazole is unavailable, data from the structurally related and well-characterized 5-nitroimidazole compound, Metronidazole, will be used for illustrative purposes. This is intended to provide researchers, scientists, and drug development professionals with a framework for the type of data and experimental design expected in a comprehensive preclinical safety assessment. It is explicitly stated that any data attributed to Metronidazole should not be directly extrapolated to Morinidazole.

Executive Summary

Morinidazole is a 5-nitroimidazole antimicrobial agent. As with any new pharmaceutical compound, a rigorous preclinical safety evaluation is essential to characterize its potential toxicities prior to human clinical trials. This guide summarizes the typical non-clinical studies performed to establish a safety profile, including acute, subchronic, and chronic toxicity assessments, as well as evaluations of genotoxicity, reproductive and developmental toxicity, and safety pharmacology. While specific preclinical data for Morinidazole is scarce in the public domain, this guide provides a template for the expected toxicological evaluation based on international regulatory guidelines.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The primary endpoint is the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested animal population.

Experimental Protocol: Acute Oral Toxicity (Illustrative)

-

Test System: Sprague-Dawley rats and ICR mice.

-

Administration Route: Oral gavage.

-

Dose Levels: A range of doses is administered to different groups of animals.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.

-

Endpoints: Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), body weight changes, and gross necropsy of all animals.

Data Presentation: Acute Toxicity of Metronidazole (Illustrative)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 3800 | [1] |

| Rat | Oral | 5000 | [1] |

| Chick | Oral | 3061.8 | [2] |

| Chick | Intraperitoneal | 516.9 | [2] |

Repeated-Dose Toxicity (Subchronic and Chronic)

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged administration. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months or longer. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 90-Day Oral Toxicity Study (Illustrative)

-

Test System: Wistar rats and Beagle dogs.

-

Administration Route: Daily oral gavage.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group.

-

Duration: 90 days.

-

Endpoints: Comprehensive clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a full range of tissues.

Data Presentation: Repeated-Dose Toxicity of Secnidazole (A related 5-nitroimidazole) (Illustrative)[3]

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs/Effects Observed at Higher Doses |

| Rat | 28-day | Oral | No NOAEL determined in males; >100 in females | Increased pituitary and thyroid/parathyroid weights in males. |

| Dog | 28-day | Oral | 60 | Morbidity and mortality at higher doses. |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests is typically conducted to evaluate different endpoints, including gene mutations, chromosomal aberrations, and DNA damage.

Experimental Protocols (Illustrative)

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Various strains of Salmonella typhimurium and Escherichia coli.

-

Method: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9). The number of revertant colonies is counted to assess mutagenicity.[3]

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Method: Cells are exposed to the test substance with and without S9, and metaphase chromosomes are examined for structural aberrations.[4]

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Test System: Bone marrow or peripheral blood of mice or rats.

-

Method: Animals are treated with the test substance, and erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.

-

Data Presentation: Genotoxicity of Metronidazole (Illustrative)

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Positive | [5] |

| Chromosomal Aberration | Human Lymphocytes | Not specified | Positive | [5] |

| Micronucleus Test | Mouse Bone Marrow | In vivo | Conflicting Results | [5] |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on all aspects of the reproductive cycle. These are typically conducted in segments:

-

Segment I (Fertility and Early Embryonic Development): Assesses effects on male and female fertility and early embryonic development.[6]

-

Segment II (Embryo-Fetal Development): Evaluates the potential for teratogenicity (birth defects).[6]

-

Segment III (Pre- and Postnatal Development): Examines effects on late fetal development, parturition, lactation, and offspring viability and growth.[7]

Experimental Protocol: Segment II - Embryo-Fetal Development Study (Illustrative)

-

Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

-

Administration: Dosing during the period of major organogenesis.

-

Endpoints: Maternal clinical signs, body weight, food consumption, and reproductive parameters (e.g., number of corpora lutea, implantations, resorptions). Fetal evaluations include external, visceral, and skeletal examinations for malformations.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[8][9]

Experimental Protocols (Illustrative)

-

Cardiovascular System:

-

In Vitro: hERG assay to assess the potential for QT interval prolongation.

-

In Vivo: Telemetered dogs to monitor blood pressure, heart rate, and electrocardiogram (ECG).

-

-

Central Nervous System (CNS):

-

Respiratory System:

-

Method: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.[12]

-

Conclusion

References

- 1. bgrci.de [bgrci.de]

- 2. researchgate.net [researchgate.net]

- 3. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 4. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reproductive Toxicology - IITRI [iitri.org]

- 7. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 8. CNS, RESPIRATORY & CVS (hERG assay) SAFETY PHARMACOLOGY STUDIES | PPTX [slideshare.net]

- 9. Safety pharmacology | PPTX [slideshare.net]

- 10. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. altasciences.com [altasciences.com]

Physicochemical Properties of Morinidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with broad-spectrum activity against anaerobic bacteria and protozoa. A thorough understanding of its physicochemical properties is paramount for the successful development of robust and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of Morinidazole, including its chemical structure, molecular weight, lipophilicity, and solubility. This document also outlines detailed experimental protocols for the determination of these key parameters and presents a conceptual diagram of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.

Chemical Identity and Structure

Morinidazole, with the chemical formula C₁₁H₁₈N₄O₄, is structurally characterized by a 5-nitroimidazole ring linked to a morpholine moiety via a propan-2-ol bridge.[1] This unique structure influences its physicochemical properties and biological activity.

| Property | Value | Source |

| IUPAC Name | 1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | [1] |

| CAS Number | 92478-27-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈N₄O₄ | [1][3][4][5] |

| Molecular Weight | 270.29 g/mol | [1][4][5] |

| SMILES | CC1=NC=C(N1CC(CN2CCOCC2)O)--INVALID-LINK--[O-] | [1] |

| Appearance | White to off-white solid | [6] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for Morinidazole is presented below.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes. The computed LogP value for Morinidazole suggests it is a relatively hydrophilic compound.

| Parameter | Value | Method | Source |

| XLogP3 | -0.3 | Computed | [1][5] |

Solubility

| Solvent | Solubility | Source |

| DMSO | ≥ 100 mg/mL (369.97 mM) | [6] |

| Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.75 mg/mL | [6] |

Acidity Constant (pKa)

The pKa value, which describes the ionization state of a molecule at a given pH, is a critical parameter influencing solubility, absorption, and interaction with biological targets. An experimental pKa value for Morinidazole has not been found in the reviewed literature.

Melting Point